2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one
Overview
Description
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one is a complex organic compound that features an indole and pyridazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.
Scientific Research Applications
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and infections.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridazine ring can be constructed via cyclization reactions involving hydrazine derivatives and diketones .
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and green chemistry principles is also common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-phenylindole: Another indole derivative with biological activity.
Pyridazine derivatives: Compounds with similar pyridazine rings used in medicinal chemistry.
Uniqueness
2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one is unique due to its combined indole and pyridazine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(1-acetyl-2,3-dihydroindol-5-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-14(27)25-11-10-15-12-16(6-8-20(15)25)21(28)13-26-22(29)9-7-19(24-26)17-4-2-3-5-18(17)23/h2-9,12H,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAMDLLUHNLNCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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